molecular formula C18H25BrN2O5 B560433 3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid

3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid

Cat. No.: B560433
M. Wt: 429.3 g/mol
InChI Key: WCAATDGMINWXPJ-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for UNC2170 maleate are not readily available in the literature.
    • industrial production methods likely involve chemical synthesis and purification steps.
  • Chemical Reactions Analysis

  • Scientific Research Applications

    • UNC2170 maleate’s applications span various fields:

        Chemistry: Studying protein-ligand interactions and methyl-lysine recognition.

        Biology: Investigating DDR mechanisms and cellular responses to DNA damage.

        Medicine: Potential therapeutic implications for cancer treatment.

        Industry: Developing targeted therapies or diagnostic tools.

  • Mechanism of Action

    • UNC2170 maleate likely disrupts 53BP1’s binding to methyl-lysine marks, affecting DDR.
    • Molecular targets include the Kme recognition site on 53BP1.
    • Pathways involved include DNA repair and cell cycle regulation.
  • Comparison with Similar Compounds

    • UNC2170 maleate stands out due to its high selectivity for 53BP1 (at least 17-fold compared to other Kme reader proteins).
    • Similar compounds may include other methyl-lysine inhibitors or DDR-related molecules.

    Properties

    IUPAC Name

    3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WCAATDGMINWXPJ-BTJKTKAUSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C\C(=O)O)\C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H25BrN2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    429.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
    Reactant of Route 2
    3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
    Reactant of Route 3
    Reactant of Route 3
    3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
    Reactant of Route 4
    Reactant of Route 4
    3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
    Reactant of Route 5
    Reactant of Route 5
    3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
    Reactant of Route 6
    Reactant of Route 6
    Reactant of Route 6
    3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.